molecular formula C11H10O3 B1267929 4-Benzoyloxolan-2-one CAS No. 21034-22-0

4-Benzoyloxolan-2-one

Numéro de catalogue B1267929
Numéro CAS: 21034-22-0
Poids moléculaire: 190.19 g/mol
Clé InChI: ZNOUXOIZMNTERL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Benzoyloxolan-2-one, also known as 4-benzoyloxy-2-oxo-2H-chromen-7-one, is a seven-membered heterocyclic compound belonging to the chromone family. It is a white crystalline solid with a melting point of 139-141°C. This compound is a versatile building block for organic synthesis and has a wide range of applications in medicinal chemistry, pharmaceuticals, and agrochemicals.

Applications De Recherche Scientifique

Application in Stem Cell Mobilization

4-Benzoyloxolan-2-one derivatives, such as BKT140, have shown promise in stem cell mobilization for patients with multiple myeloma. In a clinical study, BKT140, combined with G-CSF, proved to be a safe and efficient stem cell mobilizer, enabling the collection of a high number of CD34+ cells through apheresis. This facilitated successful engraftment, indicating its potential utility in stem cell transplantation therapies (Peled et al., 2013).

Role in Drug Metabolism Studies

Studies involving this compound derivatives have been instrumental in understanding drug metabolism. For instance, the metabolism of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone was explored by examining its conversion into metabolites in rats, shedding light on the metabolic pathways and potential efficacy of novel anticonvulsants (Dimmock et al., 1999).

Pharmacological Exploration of Derivatives

Derivatives of this compound, such as 4-Phenyl-1,5-Benzodiazepin-2-One, have been studied for their potential pharmacological effects. Investigations into acute toxicity and psychotropic effects have revealed that these compounds, at certain dosages, do not exhibit sedative effects yet possess the ability to prolong the hypnotic effect of thiopental sodium, indicating their potential use in CNS therapies (Terence Nguema Ongone et al., 2018).

Investigation in Disease Therapies

This compound derivatives have also been investigated for their potential therapeutic applications in disease treatment. For instance, the use of microcapsules containing a CXCR4 antagonist, derived from this compound, showed significant reduction in pulmonary metastasis of melanoma cells in mice, highlighting its potential in cancer therapy (Takenaga et al., 2004).

Exploring Mechanisms of Action in Medical Chemistry

This compound and its derivatives have been fundamental in dissecting mechanisms of action of various compounds. For example, benzolamide, a derivative, was used to study the influence of carbonic anhydrase inhibition on the reabsorption of chloride, sodium, and bicarbonate, providing valuable insights into renal physiology and potential therapeutic targets (Kunau, 1972).

Safety and Hazards

The safety information for 4-Benzoyloxolan-2-one includes GHS07 pictograms, and the signal word is "Warning" . The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Propriétés

IUPAC Name

4-benzoyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10-6-9(7-14-10)11(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOUXOIZMNTERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281972
Record name 4-Benzoyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21034-22-0
Record name 21034-22-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23703
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Benzoyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzoyldihydro-3H-furan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-benzoylpropionic acid (18 g, 101 mmol), potassium carbonate (10 g, 75 mmol), water (45 mL) and formaldehyde (36% in water, 7.8 mL, 101 mmol) is stirred at room temperature for 5 days, warmed to 30° C. and stirred for 3 additional days. To this mixture is added concentrated hydrochloric acid (10 mL) to pH 5.0, heated at 50° C. for 30 min. and cooled to room temperature. The mixture is extracted with chloroform (4×200 mL) and the combined organic extracts washed with sodium carbonate (10% in water, 3×100 mL). The solution is dried with anhydrous sodium sulfate and filtered. The filtrate is concentrated in vacuo to yield 4-benzoyl-dihydro-furan-2-one (12 g) as a colorless liquid.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.